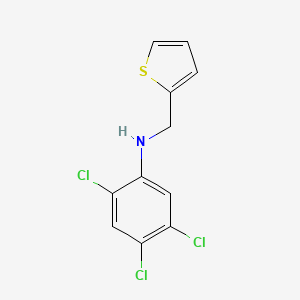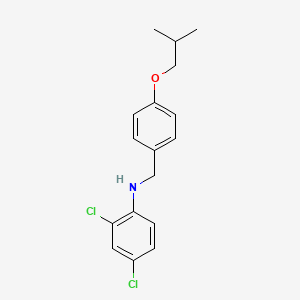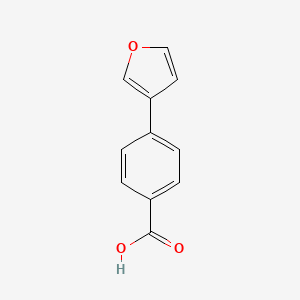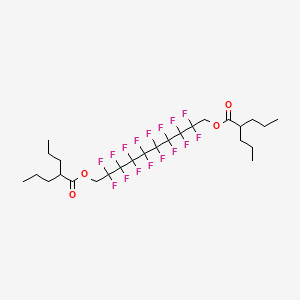
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)
Descripción general
Descripción
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a liquid crystal material used in optically anisotropic patterned retarders, allowing for high pattern resolution and optical physical performance . It has a molecular weight of 714.53 .
Molecular Structure Analysis
The molecular formula of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is C26H34F16O4 . The InChI code is 1S/C26H34F16O4/c1-5-9-15 (10-6-2)17 (43)45-13-19 (27,28)21 (31,32)23 (35,36)25 (39,40)26 (41,42)24 (37,38)22 (33,34)20 (29,30)14-46-18 (44)16 (11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 .Physical And Chemical Properties Analysis
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a clear, colourless liquid . It has a molecular weight of 714.52 .Aplicaciones Científicas De Investigación
Molecular Orientation and Multilayer Formation
Research has examined the molecular orientation and multilayer formation of closely related compounds, like perfluorodecan-diols, at air/water and hexane/water interfaces. These studies highlight the unique behavior of fluorinated compounds in forming condensed monolayers and spontaneous multilayers, which are crucial for understanding interfacial phenomena and designing materials with specific surface properties (Takiue et al., 2009).
Fluorinated Metabolites Characterization
The biotransformation of perfluorodecanol to perfluorooctanoate has been studied, demonstrating the metabolic pathways and potential environmental persistence of fluorinated compounds. This work is essential for assessing the environmental impact and health risks of fluorinated substances (Hagen et al., 1981).
Anionic Surfactants with Polyfluoroalkyl Chains
Research into anionic surfactants with polyfluoroalkyl chains, including the synthesis and evaluation of their flocculation abilities, underscores the potential of fluorinated compounds in enhancing the performance of surfactants for industrial applications. Such surfactants exhibit unique properties, including lower surface tensions and increased hydrophobicity, beneficial for various technological applications (Yoshino et al., 1991).
Coordination Chemistry of Fluorocarbons
The coordination chemistry involving fluorocarbons, such as the synthesis and application of fluorocryptands and their metal ion complexes, offers insights into the development of new materials with specific optical, electronic, or catalytic properties. This research contributes to the broader understanding of fluorocarbons' role in coordination chemistry and material science (Plenio et al., 1997).
Synthesis of Fluorine-Containing Polyethers
The development of highly fluorinated monomers for the synthesis of soluble, hydrophobic, low dielectric polyethers showcases the application of fluorinated compounds in creating materials with desirable thermal and electrical properties. These materials are of interest for their potential applications in electronics and as advanced coatings (Fitch et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propylpentanoyloxy)decyl] 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F16O4/c1-5-9-15(10-6-2)17(43)45-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-46-18(44)16(11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXRBLSQCPTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)CCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660263 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) | |
CAS RN |
544446-07-3 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



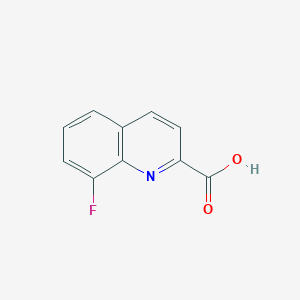
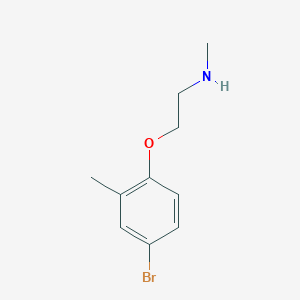
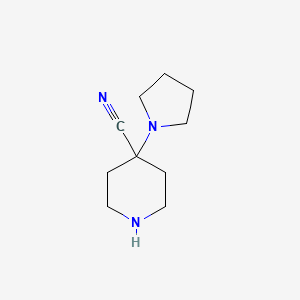
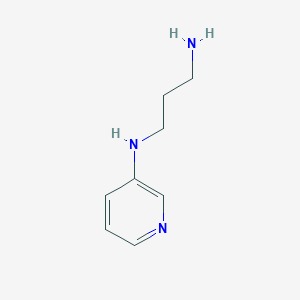
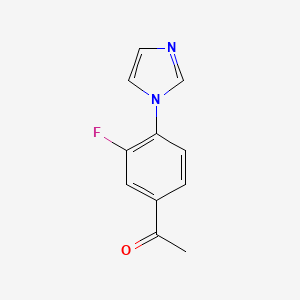
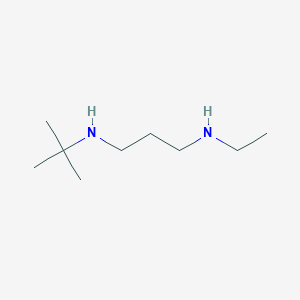
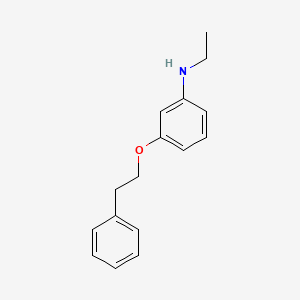
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)
